molecular formula C7H14ClNO4 B11891936 3-Aminoheptanedioic acid hydrochloride

3-Aminoheptanedioic acid hydrochloride

Cat. No.: B11891936
M. Wt: 211.64 g/mol
InChI Key: XKVXYXGIWKVCGW-UHFFFAOYSA-N
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Description

3-Aminoheptanedioic acid hydrochloride (CAS 115909-58-5) is a chemical compound with the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol . Its SMILES notation is C(CC(CC(=O)O)N)CC(=O)O, representing a seven-carbon dicarboxylic acid chain with an amino group at the 3-position, formulated as a hydrochloride salt to enhance stability and solubility . The compound is characterized by two carboxyl groups and one amino group, making it a potential building block for organic synthesis and a subject of interest in metabolomics research . This compound serves as a specialized biochemical reagent in scientific research. Its structural features classify it within the category of amino dicarboxylic acids, which are of significant interest in the study of metabolic pathways and as potential biomarkers . Researchers utilize this compound as a key synthetic intermediate in organic and medicinal chemistry, where its reactive functional groups allow for further chemical modifications . It may also find application in the development of novel compounds and materials, serving as a precursor for more complex molecular structures. The hydrochloride salt form offers improved handling characteristics and solubility properties compared to the free acid, facilitating its use in various experimental conditions. As with all research chemicals, proper safety protocols must be followed during handling. This compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14ClNO4

Molecular Weight

211.64 g/mol

IUPAC Name

3-aminoheptanedioic acid;hydrochloride

InChI

InChI=1S/C7H13NO4.ClH/c8-5(4-7(11)12)2-1-3-6(9)10;/h5H,1-4,8H2,(H,9,10)(H,11,12);1H

InChI Key

XKVXYXGIWKVCGW-UHFFFAOYSA-N

Canonical SMILES

C(CC(CC(=O)O)N)CC(=O)O.Cl

Origin of Product

United States

Sophisticated Synthetic Methodologies for 3 Aminoheptanedioic Acid Hydrochloride

Established and Evolving Synthetic Routes for Aminoheptanedioic Acids

The synthesis of aminoheptanedioic acids, such as the 3-amino derivative, can be approached through various established routes, often involving multiple steps from readily available precursors. These methods are continually evolving with the advent of new reagents and catalytic systems.

Multi-Step Synthesis Approaches from Precursor Molecules

The synthesis of 3-aminoheptanedioic acid can be envisioned starting from pimelic acid (heptanedioic acid), a commercially available dicarboxylic acid. A common strategy for introducing an amino group involves the functionalization of the carbon chain, typically at the α- or β-position to a carboxyl group.

One potential multi-step pathway could involve the following key transformations:

α-Bromination: The Hell-Volhard-Zelinskii reaction could be employed to introduce a bromine atom at the α-position of pimelic acid. However, for the synthesis of the 3-amino derivative, a different strategy would be required.

Michael Addition: A more direct approach to a β-amino acid structure is through a Michael addition. This could involve the conjugate addition of an amine source to a suitable α,β-unsaturated dicarboxylic acid precursor.

An illustrative synthetic scheme based on established methodologies for β-amino acids is presented below:

Table 1: Illustrative Multi-Step Synthesis Approach for a β-Amino Dicarboxylic Acid Derivative

Step Reaction Reagents and Conditions Product Typical Yield (%)
1 Knoevenagel Condensation Diethyl malonate, Piperidine, Heat Diethyl 2-heptenedioate 85-95
2 Michael Addition Ammonia (B1221849) or a protected amine source (e.g., Benzylamine) Diethyl 3-aminoheptanedioate 70-85
3 Hydrolysis Aqueous HCl, Reflux 3-Aminoheptanedioic acid hydrochloride >90

Development of Stereoselective Syntheses for Amino Acid Derivatives

The biological activity of amino acids is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is a crucial area of research. For 3-aminoheptanedioic acid, the stereocenter is at the C-3 position. Asymmetric synthesis of β-amino acids can be achieved through several strategies.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of a key reaction, such as a conjugate addition. The auxiliary is then removed in a subsequent step.

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to control the stereoselectivity of the reaction. For the synthesis of β-amino acids, rhodium and ruthenium-based catalysts have shown high efficacy in asymmetric hydrogenations of enamines. Copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds is another promising method.

Enzymatic Resolution: Biocatalysis offers a highly selective method for obtaining enantiomerically pure amino acids. Enzymes like lipases can selectively hydrolyze one enantiomer of an esterified amino acid derivative, allowing for the separation of the two enantiomers.

Table 2: Comparison of Stereoselective Synthesis Strategies for β-Amino Acids

Strategy Description Key Reagents/Catalysts Typical Enantiomeric Excess (ee)
Chiral Auxiliaries A chiral molecule is temporarily incorporated to guide a stereoselective transformation. Evans auxiliaries, (S)- or (R)-phenylethylamine >95%
Asymmetric Catalysis A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Chiral Rhodium-phosphine complexes, Chiral Brønsted acids 90-99%
Biocatalysis/Enzymatic Resolution Enzymes are used to selectively react with one enantiomer in a racemic mixture. Lipases, Penicillin G acylase >99%

Methodologies for Hydrochloride Salt Formation in Organic Synthesis

The hydrochloride salt of 3-aminoheptanedioic acid is often preferred for its increased stability and solubility in aqueous solutions. The formation of a hydrochloride salt involves the protonation of the amino group by hydrochloric acid. Several methods are commonly employed in organic synthesis for this purpose.

A prevalent method involves dissolving the free amino acid in a suitable organic solvent and then introducing anhydrous hydrogen chloride. The choice of solvent is critical to ensure the precipitation of the salt.

Common methods for hydrochloride salt formation include:

Using HCl gas: Dry hydrogen chloride gas is bubbled through a solution of the amino acid in an anhydrous solvent like diethyl ether or methanol. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.

Using a solution of HCl in an organic solvent: Commercially available solutions of HCl in solvents like dioxane or isopropanol can be added to a solution of the amino acid. This method avoids the handling of gaseous HCl.

Reaction with aqueous HCl followed by solvent removal: The amino acid can be dissolved in aqueous hydrochloric acid, and the water is subsequently removed under vacuum. This method is straightforward but may not be suitable if the salt is hygroscopic or if an anhydrous product is required.

Table 3: Common Methods for Hydrochloride Salt Formation

Method Reagent Solvent Advantages Disadvantages
Gaseous HCl Dry HCl gas Anhydrous Diethyl Ether, Methanol High purity of the resulting salt. Requires handling of corrosive and toxic gas.
HCl in Organic Solvent HCl in Dioxane, Isopropanol, or Ether Toluene, Dichloromethane Convenient and avoids handling of HCl gas. Solvents need to be anhydrous for best results.
Aqueous HCl Concentrated Aqueous HCl Water Simple procedure. May result in a hydrated salt; requires complete removal of water.

Innovations in Amino Acid Synthesis: Flow Chemistry and Catalytic Transformations

Recent advancements in chemical synthesis are paving the way for more efficient, safer, and sustainable methods for producing amino acids and their derivatives. Flow chemistry and novel catalytic transformations are at the forefront of these innovations.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and easier scalability. In the context of amino acid synthesis, flow reactors can be used for multi-step sequences, minimizing the need for isolation and purification of intermediates. For example, a continuous four-step process for the preparation of β-amino acids from α-amino acids via Arndt–Eistert homologation has been described. The application of flow chemistry to the synthesis of dicarboxylic acid derivatives is also an active area of research, with tube-in-tube gas permeable membrane reactors being used for carboxylation reactions.

Catalytic Transformations: The development of new catalysts is revolutionizing amino acid synthesis.

Chiral Aldehyde Catalysis: Chiral BINOL-derived aldehydes have been shown to be effective catalysts for the asymmetric α-functionalization of N-unprotected amino acid esters.

C-H Amination: Direct C-H amination is a highly atom-economical method for introducing nitrogen-containing functional groups. Recent progress has been made in catalytic C-H amination, which could provide a more direct route to amino acids from simple hydrocarbon precursors. Enantioselective radical C-H amination has been successfully applied to the synthesis of β-amino alcohols.

Table 4: Emerging Technologies in Amino Acid Synthesis

Technology Description Potential Advantages for 3-Aminoheptanedioic Acid Synthesis
Flow Chemistry Chemical reactions are performed in a continuously flowing stream rather than in a batch reactor. Improved reaction control, enhanced safety, potential for automation and multi-step synthesis in a single process.
Catalytic C-H Amination Direct functionalization of a C-H bond to form a C-N bond. Potentially shorter synthetic routes from simple dicarboxylic acid precursors.
Biocatalysis Use of enzymes or whole organisms to catalyze chemical reactions. High stereoselectivity, mild reaction conditions, environmentally friendly.

Mechanistic Investigations into the Biological and Metabolic Roles of Aminoheptanedioic Acids

Participation in Core Amino Acid Metabolic Pathways

Amino acids are fundamental to life, serving not only as the building blocks for proteins but also as key intermediates in a multitude of metabolic pathways. creative-proteomics.com The catabolism of amino acids involves the removal of the amino group and the subsequent entry of the remaining carbon skeleton into central metabolic routes to be used for energy production, gluconeogenesis, or fatty acid synthesis. nih.govnih.gov

Intermediary Metabolism of Dicarboxylic Amino Acids

Dicarboxylic amino acids, such as L-glutamic acid and L-aspartic acid, are pivotal in cellular metabolism. They are integral components of proteins and play crucial roles in linking amino acid and carbohydrate metabolism. The metabolic processing of these amino acids typically begins with transamination, a reaction where the α-amino group is transferred to an α-keto acid. nih.gov

Glutamate, for example, is a central player in nitrogen metabolism, often acting as a nitrogen donor or acceptor. nih.gov It can be converted to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate through transamination or oxidative deamination by glutamate dehydrogenase. nih.govlibretexts.org Aspartate can be similarly transaminated to form oxaloacetate, another key TCA cycle intermediate. libretexts.org

Given that 3-Aminoheptanedioic acid is a seven-carbon dicarboxylic amino acid, it is plausible that it could undergo similar transamination reactions. An aminotransferase could potentially convert it into a keto-heptanedioic acid. The subsequent fate of this carbon skeleton would depend on the existence of specific enzymes capable of its further degradation, possibly breaking it down into smaller, more common metabolic intermediates.

Integration within Fatty Acid Oxidation and Tricarboxylic Acid (TCA) Cycle Pathways

The Tricarboxylic Acid (TCA) cycle is the central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to produce energy. wikipedia.orgnih.gov The carbon skeletons of many amino acids are catabolized into intermediates of the TCA cycle, allowing them to be used for energy generation. lecturio.comyoutube.com For instance, glutamate and aspartate are converted to α-ketoglutarate and oxaloacetate, respectively, which are direct components of the cycle. libretexts.org

The seven-carbon backbone of 3-Aminoheptanedioic acid is structurally related to pimelic acid, a known precursor in some biosynthetic pathways. The catabolism of odd-chain fatty acids results in propionyl-CoA, which is then converted to the TCA cycle intermediate succinyl-CoA. wikipedia.org It is conceivable that the carbon skeleton of 3-Aminoheptanedioic acid, after deamination, could be processed via a pathway analogous to aspects of fatty acid oxidation, ultimately yielding intermediates that can enter the TCA cycle, such as acetyl-CoA or succinyl-CoA. lecturio.comnih.gov Heptanoic acid, a seven-carbon fatty acid, is known to be metabolized to both acetyl-CoA and anaplerotic propionyl-CoA, which replenishes TCA cycle intermediates. researchgate.net This suggests a potential route for the carbon frame of 3-Aminoheptanedioic acid to be integrated into central energy metabolism.

Enzymatic Transformations and Catalytic Mechanisms

Enzymes are the catalysts for the vast majority of biochemical reactions. Those that metabolize amino acids are diverse and often rely on specific cofactors to perform their chemical transformations.

Role of Pyridoxal Phosphate (PLP)-Dependent Enzymes in Amino Acid Decarboxylation

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a highly versatile coenzyme that is crucial for a vast array of reactions in amino acid metabolism. researchgate.netfrontiersin.org PLP-dependent enzymes catalyze transformations such as transamination, racemization, elimination, and decarboxylation. researchgate.netfrontiersin.org

In decarboxylation reactions, PLP-dependent enzymes facilitate the removal of a carboxyl group from an amino acid, producing an amine and carbon dioxide. researchgate.net The mechanism involves the formation of a Schiff base (an external aldimine) between the amino acid's amino group and the aldehyde group of PLP. frontiersin.org The PLP molecule then acts as an electron sink, stabilizing the carbanionic intermediate that forms upon the cleavage of the carboxyl group. frontiersin.org This stabilization is essential for the reaction to proceed. nih.gov While many PLP-dependent decarboxylases act on α-amino acids, examples of enzymes acting on other positions exist. researchgate.net It is plausible that a specific PLP-dependent decarboxylase could act on 3-Aminoheptanedioic acid, although the position of the amino group at the C-3 position (a β-position relative to one carboxyl group and a δ-position to the other) would require a unique enzyme active site architecture.

Reaction TypeGeneral SubstrateGeneral ProductRole of PLP
TransaminationAmino Acid + α-Keto Acidα-Keto Acid + Amino AcidActs as an intermediate carrier of the amino group.
DecarboxylationAmino AcidAmine + CO2Stabilizes carbanion intermediate via Schiff base formation. frontiersin.org
RacemizationL-Amino AcidD-Amino AcidFacilitates proton abstraction and re-protonation at the α-carbon.
β-EliminationAmino Acid with leaving group at β-carbonα,β-Unsaturated product + NH3Stabilizes carbanionic intermediate after proton abstraction.
γ-EliminationAmino Acid with leaving group at γ-carbonProduct with double bond + NH3Stabilizes carbanionic intermediate after proton abstraction.

Enzyme-Mediated Conversions of α-Aminoheptanedioic Acid and Analogues

While direct evidence for the enzymatic conversion of 3-Aminoheptanedioic acid is scarce, studies on analogous molecules provide insight. For example, meso-diaminopimelic acid, which has a seven-carbon dicarboxylic acid backbone, is a key component of bacterial cell walls, and its biosynthesis and metabolism are well-characterized, involving multiple enzymatic steps. nih.govmdpi.com

The enzymatic synthesis of various amino acids and their derivatives is an active area of research. mdpi.comnih.govresearchgate.net Enzymes such as aminotransferases exhibit a degree of substrate promiscuity, meaning they can sometimes act on substrates other than their primary one. It is possible that an existing aminotransferase could catalyze the reversible conversion between 3-Aminoheptanedioic acid and its corresponding α-keto acid, 3-oxoheptanedioic acid. Further degradation would then require additional specific enzymes like dehydrogenases or decarboxylases to break down the seven-carbon chain.

Analytical Detection and Biochemical Characterization in Biological Systems

The study of any metabolite's role in biological systems requires sensitive and specific analytical methods for its detection and quantification. The analysis of amino acids in complex biological matrices like blood, urine, or tissue extracts presents challenges due to their high polarity and the presence of numerous interfering substances. nih.govwuxiapptec.com

A common and powerful technique for amino acid analysis is High-Performance Liquid Chromatography (HPLC). nih.gov Due to the fact that many amino acids lack a strong chromophore for UV detection, a derivatization step is often employed. Reagents like o-phthaldialdehyde (OPA) react with primary amines to form fluorescent products, allowing for highly sensitive detection. nih.gov This method has been successfully used for the determination of diaminopimelic acid in biological materials. nih.gov

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is another cornerstone of modern metabolite analysis. wuxiapptec.com LC-MS provides high sensitivity and selectivity, allowing for the simultaneous quantification of multiple amino acids in a sample, often without the need for derivatization. wuxiapptec.com For a novel compound like 3-Aminoheptanedioic acid, a specific LC-MS/MS method would need to be developed. This would involve optimizing chromatographic separation conditions and identifying specific parent-fragment ion transitions for sensitive and unambiguous detection.

TechniquePrincipleSample PreparationAdvantagesDisadvantages
HPLC with Fluorescence DetectionSeparation by chromatography followed by detection of fluorescent derivatives.Protein precipitation, hydrolysis (if protein-bound), pre-column derivatization (e.g., with OPA). nih.govHigh sensitivity, well-established methods. nih.govRequires derivatization, may not resolve all amino acids in a single run.
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile derivatives by GC, followed by mass analysis.Extraction, derivatization to increase volatility (e.g., esterification).Excellent separation efficiency, provides structural information.Requires derivatization, thermal degradation of some compounds. wuxiapptec.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Separation by HPLC followed by mass analysis of the compound and its fragments.Protein precipitation, solid-phase extraction. Derivatization is optional but can enhance sensitivity.High sensitivity and specificity, can analyze underivatized compounds, suitable for complex mixtures. wuxiapptec.comMatrix effects can cause ion suppression, higher instrument cost.
Capillary Electrophoresis (CE)Separation based on charge and size in a capillary.Minimal sample preparation, often just dilution and filtration.High separation efficiency, small sample volume required.Lower sensitivity compared to HPLC-MS, reproducibility can be a challenge.

Advanced Chromatographic and Spectrometric Techniques for Amino Acid Profiling

The comprehensive analysis of amino acids, including non-proteinogenic structures like 3-aminoheptanedioic acid, is fundamental to understanding their roles in biological systems. Modern analytical chemistry offers a suite of powerful techniques that combine high-resolution chromatographic separation with sensitive spectrometric detection. These methods are essential for accurately identifying and quantifying amino acids in complex biological matrices such as plasma, tissues, and cell extracts nih.gov.

A prominent strategy involves hydrophilic interaction liquid chromatography (HILIC), which is well-suited for separating highly polar compounds like amino acids nih.govresearchgate.net. When coupled with tandem mass spectrometry (LC–MS/MS), HILIC provides robust separation and detection, even for isobaric compounds like leucine and isoleucine nih.gov. The use of high-resolution mass spectrometers, such as the quadrupole orbitrap, further enhances analytical capabilities. These instruments provide accurate intact mass determination within a sub 5 ppm range of error, enabling high-confidence identification of analytes nih.gov. Recent advancements have led to the development of ultra-high performance liquid chromatography (UHPLC) methods that can profile amino acids in as little as three minutes, demonstrating high linearity, reproducibility, and sensitivity in the femtomole range nih.gov.

To overcome challenges such as low UV absorption or fluorescence of certain amino acids, derivatization techniques are often employed hitachi-hightech.com. These can be performed either pre-column or post-column.

Pre-column derivatization involves reacting the amino acids with a chemical tag before chromatographic separation. Reagents like o-phthaldialdehyde (OPA) are used to create fluorescent derivatives that can be detected with high sensitivity researchgate.net. For dicarboxylic acids, 3-nitrophenylhydrazine (3-NPH) is an established reagent that creates derivatives suitable for LC-MS/MS analysis slu.se.

Post-column derivatization is a classic approach used in dedicated amino acid analyzers. After separation on an ion-exchange column, the eluted amino acids react with ninhydrin, forming a colored compound that can be detected by UV-Vis spectrophotometry hitachi-hightech.comresearchgate.net.

For quantitative accuracy, especially when dealing with complex biological samples, isotopic dilution strategies are the gold standard. This involves spiking samples with stable isotope-labeled amino acids (e.g., ¹³C, ¹⁵N) that serve as internal standards. nih.govnih.gov. These standards co-elute with their unlabeled counterparts and are distinguished by the mass spectrometer, allowing for precise correction of matrix effects and variations during sample preparation and analysis nih.govnih.gov.

Table 1: Comparison of Modern Analytical Techniques for Amino Acid Profiling
TechniqueSeparation PrincipleDetection MethodKey FeaturesReference
HILIC-MS/MSPartitioning between a hydrophilic stationary phase and a mobile phase with a high organic solvent concentration.Tandem Mass SpectrometryExcellent for polar compounds; allows for separation of isobars. nih.govresearchgate.net
UHPLC-Orbitrap MSChromatography using sub-2 µm particles for high resolution and speed.High-Resolution Mass SpectrometryRapid analysis times (e.g., 3 minutes); high mass accuracy (<5 ppm); high sensitivity (fmol range). nih.gov
Ion-Exchange ChromatographySeparation based on the net charge of amino acids at a given pH.Post-column derivatization with ninhydrin and UV-Vis detection.A robust, traditional method used in dedicated amino acid analyzers. hitachi-hightech.com
HPLC-FluorescenceReversed-phase or other chromatographic modes.Pre-column derivatization with a fluorescent tag (e.g., OPA).High sensitivity and selectivity for derivatized amino acids. researchgate.net

Investigations into Aminoheptanedioic Acid as a Biochemical Indicator

While 3-aminoheptanedioic acid is not a proteinogenic amino acid, its structure as an amino dicarboxylic acid suggests potential roles in metabolism and as a biochemical indicator. Research into its specific functions is an emerging area, with investigations often guided by the known activities of structurally related molecules .

One avenue of investigation stems from its similarity to other amino dicarboxylic acids that are fundamental to life, such as L-glutamic acid and L-aspartic acid. . Glutamic acid is a key metabolite in the citric acid cycle and the most abundant excitatory neurotransmitter in the central nervous system wikipedia.org. By analogy, 3-aminoheptanedioic acid could potentially interact with or modulate metabolic pathways involving dicarboxylic acids or amino acid transaminases . Future research could screen 3-aminoheptanedioic acid for inhibitory activity against enzymes involved in amino acid metabolism, such as D-amino acid oxidase .

Another potential role is related to microbial biochemistry. The positional isomer, 2-aminoheptanedioic acid, is a known component of the peptidoglycan in bacterial cell walls . This raises the possibility that 3-aminoheptanedioic acid could be a metabolite produced by gut microbiota or have antimicrobial properties by interfering with bacterial cell wall synthesis. mdpi.com. Therefore, its presence or concentration in biological fluids could serve as an indicator of specific microbial activities or dysbiosis mdpi.com.

The dual functionality of an amino group and two carboxyl groups makes 3-aminoheptanedioic acid a candidate for designing novel enzyme inhibitors or receptor modulators . Identifying its cellular targets is a key step toward understanding its potential as a biochemical marker. This can be achieved using techniques such as affinity chromatography and computational docking studies to identify and characterize its binding interactions with proteins .

Table 2: Potential Roles of 3-Aminoheptanedioic Acid as a Biochemical Indicator
Potential RoleRationale for InvestigationSuggested Research ApproachReference
Indicator of Metabolic Pathway ModulationStructural similarity to key metabolites like glutamic acid, an intermediate in the citric acid cycle.Metabolomic profiling; enzyme inhibition assays (e.g., against transaminases or dehydrogenases). wikipedia.org
Marker for Microbial MetabolismStructural relation to 2-aminoheptanedioic acid, a component of bacterial cell walls.Screening for antimicrobial activity; analysis of gut microbiome metabolomes. mdpi.com
Enzyme Inhibition MarkerPotential to act as an inhibitor of enzymes that process dicarboxylic acids.Screening against specific enzymes like D-amino acid oxidase.
Probe for Target IdentificationIts unique structure may allow it to bind specifically to certain proteins.Affinity chromatography to isolate binding partners; computational docking studies.

Applications and Derivatization Strategies in Advanced Organic and Medicinal Chemistry

3-Aminoheptanedioic Acid Hydrochloride as a Versatile Chemical Building Block

3-Aminoheptanedioic acid, also known as 3-aminopimelic acid, is a non-proteinogenic amino acid characterized by a seven-carbon pimelic acid backbone with an amino group at the third carbon. This specific arrangement of two carboxyl groups and one amino group makes it a versatile building block in organic synthesis. Organic building blocks are functionalized molecules that serve as the foundational components for the modular construction of more complex molecular architectures. sigmaaldrich.com The presence of multiple reactive sites in 3-aminoheptanedioic acid allows for a wide array of chemical transformations, rendering it a valuable starting material for synthesizing intricate molecules.

The unique structure of this compound is advantageous for the synthesis of complex organic frameworks, particularly heterocyclic and bicyclic systems. Its functional groups—an amine and two carboxylic acids—provide multiple points for chemical modification and cyclization. Chemists can leverage these sites to construct rigid molecular scaffolds that are of significant interest in medicinal chemistry.

For example, the core structure is suitable for creating bicyclic amino acids, such as derivatives of 3-azabicyclo[3.2.1]octane. The synthesis of such structures often involves intramolecular reactions. A plausible synthetic route starting from 3-aminoheptanedioic acid could involve the selective reduction of one carboxyl group to an alcohol, its conversion to a leaving group (e.g., a tosylate), followed by an intramolecular nucleophilic substitution by the amino group to form a piperidine ring. A subsequent intramolecular amidation reaction could then form the second ring of the bicyclic system. The synthesis of related 8-azabicyclo[3.2.1]octane and 3,8-diazabicyclo[3.2.1]octane systems has been reported, highlighting the utility of amino acid-based precursors in generating these complex architectures. nih.govarkat-usa.orgresearchgate.net

These bicyclic structures are valuable as conformationally restricted analogs of naturally occurring amino acids like proline and are used as key precursors for medicinally important compounds. arkat-usa.org The strategic placement of functional groups in 3-aminoheptanedioic acid makes it an attractive starting point for such synthetic endeavors.

In the field of medicinal chemistry, there is a significant focus on designing peptidomimetics—small molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and bioavailability. 3-Aminoheptanedioic acid, as a non-proteinogenic β-amino acid, is a valuable component in this pursuit.

The incorporation of β-amino acids into peptide chains induces the formation of unique secondary structures (helices, turns, and sheets) that differ from those formed by natural α-amino acids. This allows for the creation of novel peptide folds with specific conformational properties. The design of peptidomimetics often relies on controlling the torsional angles (χ-space) of the amino acid side chains to orient pharmacophoric elements correctly for receptor binding. mdpi.com

By using 3-aminoheptanedioic acid, chemists can create peptide analogs with altered backbones. The longer carbon chain compared to smaller amino dicarboxylic acids like aspartic or glutamic acid provides a different spacing of functional groups, which can be used to probe receptor binding sites or to create specific structural motifs. The dual carboxylic acid functions also allow for the synthesis of branched or cyclic peptides, further expanding the structural diversity achievable. mdpi.com The ultimate goal is to develop molecules that retain the biological activity of a parent peptide but have superior drug-like properties.

FeatureDescriptionRelevance in Synthesis
Backbone Seven-carbon dicarboxylic acid (pimelic acid)Provides a flexible yet defined scaffold for building larger molecules.
Functional Groups One primary amine (C3), two carboxylic acids (C1, C7)Offers multiple reactive sites for cyclization, polymerization, and peptide bond formation.
Chirality Chiral center at the C3 carbonAllows for the synthesis of stereochemically pure complex molecules.
Classification Non-proteinogenic β-amino acidUseful for creating unnatural peptides and peptidomimetics with novel secondary structures and enhanced stability.

Strategies for Functionalization and Derivatization

The chemical utility of this compound is greatly expanded through various functionalization and derivatization strategies. These modifications aim to alter the molecule's structure to achieve specific conformational or physicochemical properties.

A key strategy in drug design is to reduce the conformational flexibility of a molecule to lock it into its bioactive conformation, which can lead to increased potency and selectivity. lifechemicals.com 3-Aminoheptanedioic acid serves as an excellent scaffold for creating such conformationally restricted analogues.

One common approach is intramolecular cyclization. For instance, a Dieckmann condensation or a McMurry reaction could be employed between the two carboxyl groups (after conversion to esters) to form a cyclic ketone, which could then be further elaborated. A more direct approach involves reductive amination, where one of the carboxyl groups is converted to an aldehyde, which then reacts with the internal amino group to form a cyclic imine that is subsequently reduced to a cyclic amine (a piperidine derivative). This strategy effectively transforms the linear amino acid into a rigid heterocyclic structure. The synthesis of conformationally constrained homologues of glutamic acid has been achieved using similar principles, such as employing 1,3-dipolar cycloadditions to build rigid ring systems onto an amino acid framework. nih.gov Such modifications significantly limit the rotational freedom of the molecule's backbone. lifechemicals.com

Examples of Conformational Restriction Strategies:

StrategyDescriptionResulting Structure
Intramolecular Amidation Reaction between the amino group and one of the carboxyl groups (or its activated derivative).Lactam (cyclic amide)
Reductive Amination Intramolecular reaction between the amino group and a carbonyl group derived from one of the carboxylic acids.Cyclic amine (e.g., piperidine derivative)
Ring-Closing Metathesis (RCM) If both ends of the molecule are functionalized with alkenes, RCM can be used to form a large carbon ring.Macrocycle
Bicyclization A sequence of reactions to form two fused or bridged rings.Bicyclic amino acid analogue

The properties of 3-aminoheptanedioic acid can be fine-tuned by attaching specific chemical moieties to its existing functional groups. This allows for the modulation of characteristics such as solubility, lipophilicity, and biological target affinity.

The primary amine and the two carboxylic acids are handles for a variety of chemical transformations.

N-functionalization: The amino group can be acylated to introduce amides, sulfonated to form sulfonamides, or subjected to reductive amination to add alkyl groups.

C-functionalization: The carboxylic acid groups can be converted to esters to increase lipophilicity or to amides to introduce new hydrogen bonding donors and acceptors.

For instance, in the development of glutamate receptor ligands, researchers have found that inserting an aromatic ring as a spacer within an amino acid backbone can produce compounds with significant affinity for specific receptors like the NMDA receptor. nih.gov This principle could be applied to 3-aminoheptanedioic acid by, for example, forming an amide at one of the carboxyl groups using an aromatic amine. This would attach a rigid, planar group to the flexible seven-carbon chain, drastically altering its shape and electronic properties. Such modifications are crucial in structure-activity relationship (SAR) studies, where the goal is to systematically alter a molecule's structure to optimize its biological activity. nih.govnih.gov

Exploratory Applications in Functional Materials Science

While the primary applications of amino acid derivatives are in medicinal and organic chemistry, the unique structure of 3-aminoheptanedioic acid suggests potential uses in functional materials science. Its trifunctional nature—one amine and two carboxylic acids—makes it an interesting candidate as a monomer for the synthesis of specialized polymers.

Dicarboxylic acids and diamines are the foundational monomers for producing polyamides, such as Nylon. 3-Aminoheptanedioic acid contains both amine and carboxylic acid functionalities within the same molecule, allowing it to undergo self-polymerization to form a polyamide. The resulting polymer would have a repeating unit with a pendant carboxylic acid group at regular intervals along the polymer chain.

These pendant carboxyl groups represent functional sites that can be used for further modification of the material. For example, they could be used to:

Cross-link the polymer chains to enhance mechanical strength and thermal stability.

Attach bioactive molecules , such as peptides or drugs, to create biocompatible materials for medical devices or drug delivery systems.

Coordinate metal ions , leading to the formation of coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or sensing.

The ability to create a functionalized polyamide from a single, specialized monomer like 3-aminoheptanedioic acid offers a pathway to novel materials with tailored properties, bridging the gap between organic synthesis and materials science.

Computational and Theoretical Studies of Aminoheptanedioic Acid Systems

Molecular Modeling and Dynamics Simulations of Amino Acid Conformations

Molecular modeling and molecular dynamics (MD) simulations offer a virtual microscope to explore the conformational landscape of amino acid derivatives. These techniques are crucial for understanding how the three-dimensional structure of a molecule influences its biological activity.

In the broader context of amino acids, MD simulations of pentapeptides in aqueous solutions have been used to determine the intrinsic conformational propensities of the 20 naturally occurring amino acids. nih.gov These studies reveal that even in the absence of a folded protein structure, individual amino acids exhibit preferences for particular conformations, although they remain dynamic and interconvert between different states. nih.gov Such fundamental knowledge is transferable to understanding the conformational behavior of non-standard amino acids like 3-aminoheptanedioic acid.

Table 1: Key Parameters Investigated in Molecular Dynamics Simulations of Amino Acid Systems

Parameter StudiedDescriptionInsights Gained
Solvent Accessible Surface Area (SASA)The surface area of the molecule that is accessible to a solvent.Understanding of how structural changes impact interactions with the surrounding environment. scirp.org
Dihedral AnglesThe angles between planes through two sets of three atoms, having two atoms in common.Elucidation of the conformational flexibility and preferred orientations of different parts of the molecule. scirp.org
Ramachandran PlotsA plot of the main chain dihedral angles (Φ and Ψ) of amino acid residues in protein structure.Determination of the intrinsic conformational preferences of amino acids. nih.gov
Hydrogen BondingAn electrostatic attraction between a hydrogen atom and a more electronegative atom.Identification of key intramolecular and intermolecular interactions that stabilize certain conformations. nih.gov

In Silico Analysis of Enzyme-Substrate Binding and Catalytic Transition States

In silico methods, particularly molecular docking and molecular dynamics simulations, are powerful tools for investigating how aminoheptanedioic acid derivatives and their analogs bind to enzyme active sites. These studies are instrumental in rational drug design and in understanding the molecular basis of enzyme inhibition.

Molecular docking studies can predict the preferred binding mode of a ligand within an enzyme's active site and estimate the binding affinity. nih.gov For example, in studies of meso-diaminopimelate dehydrogenase (m-Ddh), a key enzyme in bacterial cell wall synthesis, molecular modeling has been used to understand the inhibitory mechanisms of diaminopimelic acid (DAP) analogs. nih.gov These analyses have revealed the critical roles of specific amino acid residues within the binding pocket and how subtle structural changes in the inhibitor can significantly impact its potency. nih.gov

The binding of inhibitors is often mediated by a combination of hydrogen bonding and hydrophobic interactions with the protein. nih.gov Computational analyses can identify these key interactions, providing a detailed picture of the enzyme-substrate complex. nih.gov For instance, docking studies can pinpoint which amino acid residues form hydrogen bonds with the ligand and which contribute to hydrophobic contacts. nih.gov

Table 2: Examples of In Silico Findings for Enzyme-Substrate Interactions

Enzyme TargetLigand/Inhibitor ClassKey In Silico Findings
Meso-diaminopimelate dehydrogenase (m-Ddh)Diaminopimelic acid (DAP) analogsPredicted binding modes consistent with experimental data; identified key binding pocket residues. nih.gov
Diaminopimelate epimeraseAziridine-based inhibitorsRevealed a conserved twisted conformation of the inhibitor in the active site, facilitating covalent interaction with catalytic cysteine residues. nih.gov
Histone Lysine Methyl Transferase (EHMT2)Potential small molecule inhibitorsIdentified hydrogen bond interactions with specific aspartate and serine residues as crucial for binding. nih.gov

Quantum Mechanical Calculations for Reaction Pathway Elucidation

Quantum mechanical (QM) calculations provide a highly accurate description of electronic structure and are employed to elucidate the mechanisms of chemical reactions, including those involving amino acids. These methods can map out entire reaction pathways, identify transition states, and calculate activation energies, offering a level of detail that is often inaccessible through experimental means alone.

The process of using QM calculations to study reaction pathways typically involves three main steps: setting up the calculation with the molecular system and desired parameters, performing the computationally intensive calculation, and analyzing the resulting output files to extract meaningful energetic and structural data. arxiv.org Due to their computational cost, these calculations are often applied to key steps in a reaction mechanism. arxiv.org

For enzymatic reactions, QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods are particularly powerful. In this approach, the reactive center of the enzyme-substrate complex is treated with a high level of QM theory, while the surrounding protein and solvent are described by a more computationally efficient MM force field. This allows for the accurate modeling of bond-breaking and bond-forming events within the complex environment of an enzyme active site. While specific QM studies on 3-aminoheptanedioic acid hydrochloride were not found, the principles are broadly applicable to understanding its reactivity.

Table 3: Applications of Quantum Mechanical Calculations in Chemical Reactivity

ApplicationDescriptionInsights Provided
Transition State SearchingAlgorithms are used to locate the highest energy point along a reaction coordinate.Determination of the structure of the transition state and the activation energy of the reaction. arxiv.org
Reaction Path FollowingTracing the minimum energy path connecting reactants, transition states, and products.Detailed step-by-step mechanism of a chemical transformation. arxiv.org
Electronic Property CalculationComputing properties like charge distribution, molecular orbitals, and bond orders.Understanding the electronic nature of the reactants and how it influences reactivity.

Prospective Research Trajectories and Interdisciplinary Outlooks

Elucidation of Unexplored Biosynthetic and Catabolic Routes for Aminoheptanedioic Acids

The natural occurrence of 3-aminoheptanedioic acid has not been extensively documented, presenting a compelling case for the investigation of its biosynthetic origins. Research into the biosynthesis of the related compound, pimelic acid, has revealed two primary pathways that are intrinsically linked to fatty acid synthesis. nih.govnih.gov These pathways, the BioC-BioH and the BioI pathways, provide a foundational framework for hypothesizing the biogenesis of aminoheptanedioic acids. nih.govnih.gov

Future research should prioritize the screening of microbial genomes for enzymes capable of introducing an amino group onto the pimelic acid backbone. Aminotransferases are a promising class of enzymes for this transformation, and their substrate specificity could be explored to identify candidates that act on pimelic acid or its activated derivatives, such as pimeloyl-CoA or pimeloyl-ACP. nih.gov The discovery of such an enzyme would not only reveal a novel biosynthetic pathway but also provide a biocatalyst for the sustainable production of 3-aminoheptanedioic acid.

On the other side of the metabolic coin, the catabolic fate of 3-aminoheptanedioic acid remains an open question. The general catabolism of dicarboxylic acids and amino acids involves their breakdown into intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle. google.commdpi.com Key processes in amino acid catabolism include transamination and oxidative deamination to remove the amino group, followed by the degradation of the remaining carbon skeleton. mdpi.comnih.gov

Prospective studies should aim to identify the specific enzymes and metabolic pathways responsible for the degradation of 3-aminoheptanedioic acid in various organisms. This could involve stable isotope tracing experiments to follow the metabolic fate of the carbon and nitrogen atoms of the molecule. Understanding these catabolic routes is crucial for assessing the compound's metabolic stability and potential environmental impact.

Development of Highly Efficient and Sustainable Synthetic Methodologies for Industrial Scale-Up

The development of robust and scalable synthetic routes is paramount for enabling the widespread study and potential commercialization of 3-aminoheptanedioic acid hydrochloride. While numerous methods exist for the synthesis of amino acids and dicarboxylic acids, specific protocols for 3-aminoheptanedioic acid are not well-established in the literature. wikipedia.orgwikipedia.org

Future synthetic efforts should focus on the development of stereoselective methods to control the chirality at the 3-position, as the biological activity of amino acids is often highly dependent on their stereochemistry. libretexts.org Approaches such as asymmetric hydrogenation of a suitable unsaturated precursor or the use of chiral auxiliaries could be explored. libretexts.orgnih.gov Biocatalytic methods, employing enzymes like aminotransferases or ammonia (B1221849) lyases, offer a promising avenue for highly selective and sustainable synthesis. nih.govproquest.com

For industrial-scale production, the efficiency and sustainability of the synthetic process are critical. This necessitates the use of readily available and inexpensive starting materials, the minimization of waste, and the avoidance of hazardous reagents. The development of a one-pot synthesis or a continuous flow process could significantly enhance the efficiency and reduce the cost of production.

Deeper Mechanistic Understanding of Roles in Diverse Biological Processes

The biological functions of this compound are largely unexplored. However, the known biological activities of structurally related molecules provide a strong rationale for investigating its potential roles. For instance, 2-aminoheptanedioic acid is a known component of bacterial cell wall peptidoglycan, suggesting that 3-aminoheptanedioic acid could have antimicrobial properties or interfere with bacterial cell wall biosynthesis. nih.govnih.gov

A crucial area of future research will be to screen 3-aminoheptanedioic acid for a wide range of biological activities. This could include testing its potential as an inhibitor of enzymes involved in amino acid or dicarboxylic acid metabolism. For example, it could be evaluated as an inhibitor of D-amino acid oxidase, an enzyme involved in the metabolism of D-amino acids. nih.gov Furthermore, its potential to modulate the activity of receptors or ion channels should be investigated.

Understanding the mechanism of action at a molecular level will be key to unlocking its therapeutic or biotechnological potential. This will involve identifying its cellular targets and elucidating how it interacts with them. Techniques such as thermal shift assays, affinity chromatography, and computational docking studies can be employed to identify protein targets and characterize the binding interactions.

Expansion of Applications in Emerging Fields of Chemical Biology and Biotechnology

Unnatural amino acids, such as 3-aminoheptanedioic acid, are valuable tools in chemical biology and biotechnology. nih.govnih.gov They can be incorporated into peptides to create peptidomimetics with enhanced stability, altered conformation, or novel biological activities. nih.gov The dicarboxylic acid nature of 3-aminoheptanedioic acid also makes it an interesting building block for the synthesis of novel polymers and materials.

Future research should explore the incorporation of 3-aminoheptanedioic acid into peptide sequences to study its effects on peptide structure and function. It could be used to introduce a unique side chain that can act as a chemical handle for the attachment of fluorescent probes, crosslinkers, or other functional groups. sigmaaldrich.com This would enable the development of novel chemical biology tools for studying protein-protein interactions or for targeted drug delivery.

In the realm of biotechnology, the biosynthetic pathway of 3-aminoheptanedioic acid, once elucidated, could be engineered into microbial hosts for its sustainable production from renewable feedstocks. nih.gov Furthermore, the unique properties of this amino acid could be exploited in the development of novel biomaterials with tailored properties. The exploration of its potential as a precursor for the synthesis of other valuable chemicals is also a promising avenue for future research.

Q & A

Q. What are the recommended laboratory methods for synthesizing 3-Aminoheptanedioic acid hydrochloride?

The compound is synthesized via acid-catalyzed condensation followed by hydrochloride salt formation. Crystallization from concentrated hydrochloric acid yields needle-like crystals with a melting point of 148.5–149°C. For derivatives like the mono-methyl ester hydrochloride, recrystallization from methanol produces crystals with a melting point of 159.5–160°C .

Q. What solvent systems effectively dissolve this compound for experimental use?

The compound dissolves in phosphate-buffered saline (PBS, pH 7.2) at 5 mg/mL, dimethyl sulfoxide (DMSO) at 5 mg/mL, and dimethylformamide (DMF) at 2 mg/mL. Pre-warming solvents to 37°C enhances dissolution efficiency .

Q. How should researchers characterize the purity of this compound?

Use orthogonal analytical techniques:

  • Melting point analysis : Compare observed values (148.5–149°C for hydrochloride) with literature data .
  • Spectroscopy : Confirm structure via 1H^1 \text{H}/13C^{13} \text{C} NMR and FT-IR for functional group identification.
  • Elemental analysis : Validate carbon, hydrogen, and nitrogen content against theoretical values.

Q. What safety protocols are critical when handling this compound?

  • Use nitrile gloves (tested via ANSELl Chemical Resistance Guide) and safety goggles .
  • Work under fume hoods to avoid inhalation of dust.
  • Store in sealed containers at -20°C, away from oxidizers to prevent decomposition into CO2_2, CO, or nitrogen oxides .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Catalyst screening : Test acidic catalysts (e.g., thiamine hydrochloride) at 0.5–1.5 mol% loading in aqueous media to enhance reaction efficiency .
  • Parameter optimization : Adjust pH (4.5–5.5), temperature (60–80°C), and reaction time (4–8 hours) while monitoring progress via TLC or HPLC .

Q. What strategies resolve discrepancies between purity assessments from HPLC and elemental analysis?

  • Cross-validation : Use orthogonal methods (e.g., 1H^1 \text{H} NMR for structural confirmation, combustion analysis for elemental composition).
  • Matrix calibration : Include internal standards (e.g., deuterated analogs) in HPLC to account for matrix interference .

Q. How should stability studies be designed to evaluate degradation under varying storage conditions?

  • Accelerated testing : Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) for 1–3 months.
  • Analytical monitoring : Use stability-indicating HPLC methods to track degradation products (e.g., CO, nitrogen oxides) and quantify residual parent compound .

Q. What catalytic systems enhance derivatization of this compound for structural analogs?

  • Multicomponent reactions : Employ hydrazine hydrate and aldehydes in aqueous media with thiamine hydrochloride as a green catalyst to synthesize pyrazolopyranopyrimidine derivatives .
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity for ester or amide derivatives.

Q. How can thermal degradation pathways be analyzed to ensure formulation stability?

  • Thermogravimetric analysis (TGA) : Monitor mass loss under controlled heating (25–300°C).
  • LC-MS coupling : Identify degradation byproducts (e.g., decarboxylated intermediates) and correlate with DSC endotherms .

Q. What validation parameters are critical for developing an HPLC method for quantification in biological matrices?

  • Linearity : Establish a range of 1–10 μg/mL with R2>0.999R^2 > 0.999.
  • Accuracy/precision : Achieve 98–102% recovery and intraday RSD <2% using a C18 column and mobile phase (70:30 phosphate buffer:methanol) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on physicochemical properties (e.g., melting points)?

  • Standardization : Replicate experiments under controlled conditions (pH, solvent purity, heating rate).
  • Reference materials : Use certified standards for calibration and cross-validate with differential scanning calorimetry (DSC) .

Q. What approaches reconcile discrepancies in solubility data across studies?

  • Solvent pre-treatment : Degas solvents and standardize temperature (e.g., 25°C vs. 37°C).
  • Dynamic light scattering (DLS) : Assess aggregation states that may affect apparent solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.